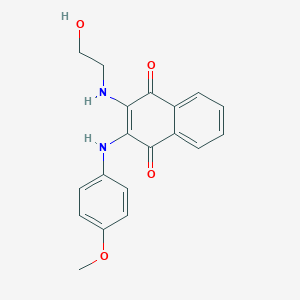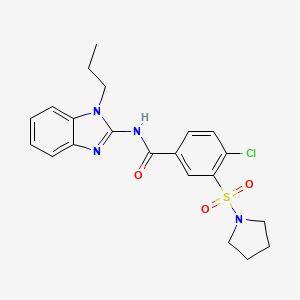![molecular formula C23H20N4O3 B1224192 4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B1224192.png)
4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxynaphthalene moiety, a methoxylated phenyl group, and a pyrazole carboxamide structure, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperature and pH to ensure the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes and disrupt their function . The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- (E)-4-((2-Hydroxynaphthalen-1-yl)methyleneamino)-N-(thiazol-2-yl)benzenesulfonamide
- 3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which influence their reactivity and applications.
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(2-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c1-27-22(23(29)26-18-9-5-6-10-21(18)30-2)19(14-25-27)24-13-17-16-8-4-3-7-15(16)11-12-20(17)28/h3-14,28H,1-2H3,(H,26,29) |
InChI Key |
FPVBAVVATBTESR-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)N=CC2=C(C=CC3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4OC |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=C(C=CC3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-bromo-4-methylphenyl)-3-[5-(2-furanyl)-1H-pyrazol-3-yl]-1H-1,2,4-triazole-5-thione](/img/structure/B1224109.png)

![ETHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL}OXY)ACETATE](/img/structure/B1224118.png)
![N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide](/img/structure/B1224121.png)
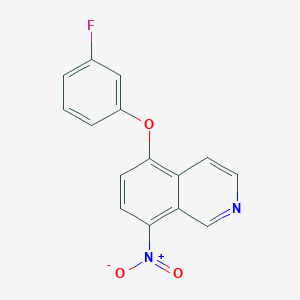
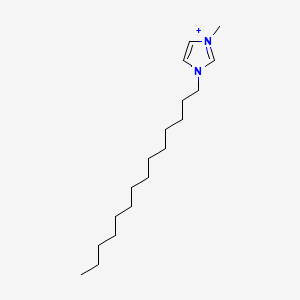

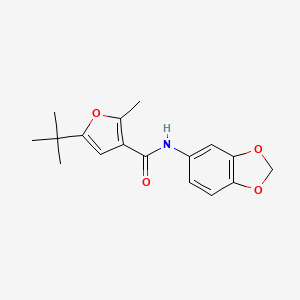

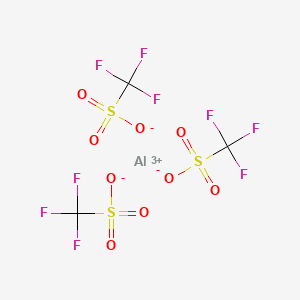
![3-[5-[[4-(2-Pyridinyl)-1-piperazinyl]sulfonyl]-2-thiophenyl]isoxazole](/img/structure/B1224128.png)
![3-[(4-Bromophenyl)amino]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B1224130.png)
